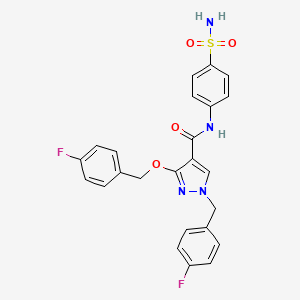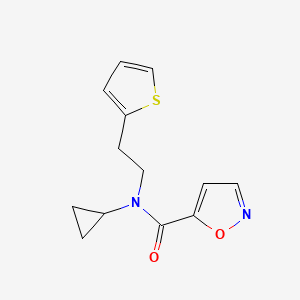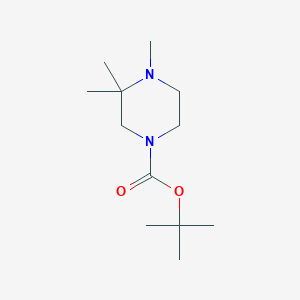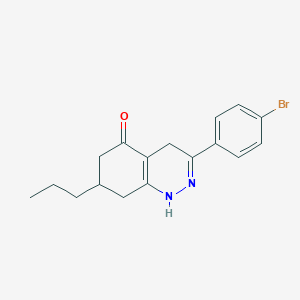
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one, also known as 4-BP-7-PPHC, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 4-BP-7-PPHC is a member of the cinnolinone family of molecules, which are characterized by a fused bicyclic ring system consisting of a benzene ring and a pyridine ring. This compound has been studied for its potential applications in drug discovery, as it has been shown to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one and its derivatives are often involved in chemical synthesis and structural analysis. Compounds with bromophenyl groups are synthesized through multicomponent reactions and characterized using various spectroscopic methods. The structural aspects of these compounds are meticulously analyzed through crystallographic studies, revealing their conformational details and molecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in further scientific research (Sapnakumari et al., 2014), (Da, 2002), (Xiang, 2009).
Biomedical Applications
Several studies have investigated the biomedical potential of bromophenyl derivatives. These compounds have shown promising results in the regulation of inflammatory diseases and other biomedical applications. Docking studies suggest their relevance in biomedical fields, possibly due to their structural attributes and biological interactions (Ryzhkova et al., 2020).
Antifungal and Antimicrobial Properties
Research indicates that certain bromophenyl derivatives exhibit significant in vitro activity against a range of pathogenic fungi and bacteria. These compounds are specifically potent against strains resistant to common treatments, highlighting their potential as novel antimicrobial agents. The studies emphasize the compound's broad-spectrum activity and low cytotoxicity, marking them as potential candidates for therapeutic applications (Buchta et al., 2004), (Sampal et al., 2018).
Synthesis and Study of Derivatives
Compounds similar to 3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one are synthesized and studied for various scientific applications, including the synthesis of derivatives with potential pharmaceutical applications. These studies involve the synthesis of complex structures and the analysis of their chemical properties and interactions (Gallati et al., 2020), (Sniady et al., 2007).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-2-3-11-8-16-14(17(21)9-11)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,11,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSUAZUDCMBZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)

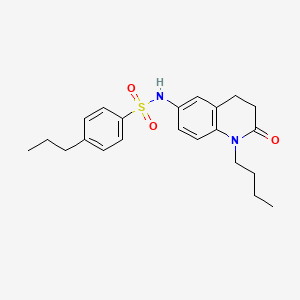
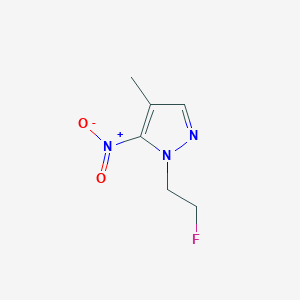
![4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2452465.png)

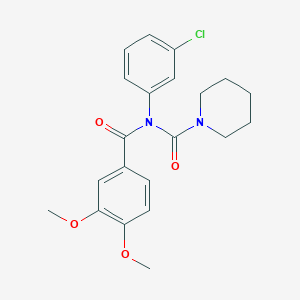
![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)
